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Compound of Interest

Compound Name: Fluo-3 pentaammonium

Cat. No.: B12381906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for imaging

intracellular calcium dynamics using the fluorescent indicator Fluo-3 with a confocal laser

scanning microscope.

Introduction to Fluo-3
Fluo-3 is a widely used fluorescent indicator for measuring intracellular calcium (Ca²⁺)

concentrations.[1][2] It is a visible light-excitable dye with spectral properties similar to

fluorescein.[1] In its acetoxymethyl (AM) ester form, Fluo-3, AM is cell-permeant and can be

loaded into live cells.[2][3][4] Once inside the cell, intracellular esterases cleave the AM ester

group, trapping the active Fluo-3 molecule in the cytoplasm.[2][5] Fluo-3 is essentially non-

fluorescent in the absence of Ca²⁺, but its fluorescence intensity increases by more than 100-

fold upon binding to Ca²⁺.[1][6][7] This large dynamic range makes it well-suited for detecting

changes in intracellular Ca²⁺ levels in various cell types.[8][9]

Spectral Properties and Quantitative Data
Fluo-3 is optimally excited by the 488 nm spectral line of an argon-ion laser, a common feature

on most confocal microscopes.[1][2][6][7][10] Its emission maximum is in the green region of

the spectrum, making it compatible with standard FITC filter sets.[1][2]
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Parameter Value Reference

Excitation Maximum (Ca²⁺-

bound)
~506 nm [1][5][11][12]

Recommended Laser Line 488 nm [1][2][6][7][10]

Emission Maximum (Ca²⁺-

bound)
~525 nm [1][2][5][10]

Dissociation Constant (Kd) for

Ca²⁺
~390 - 450 nM [1][5]

Fluorescence Intensity

Increase
> 100-fold [1][6][7]

Quantum Yield (Ca²⁺-

saturated)
~0.15 [1]

Experimental Protocols
Protocol 1: Fluo-3, AM Loading in Adherent Cells
This protocol provides a general guideline for loading adherent cells with Fluo-3, AM.

Optimization may be required for specific cell types and experimental conditions.

Materials:

Fluo-3, AM (1 mg solid or as a solution in DMSO)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127 (20% w/v solution in DMSO)

Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer

Probenecid (optional)

Cell culture medium appropriate for your cells

Adherent cells cultured on coverslips or in imaging-compatible plates
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Procedure:

Prepare a 2 to 5 mM Fluo-3, AM stock solution: Dissolve 1 mg of Fluo-3, AM in

approximately 135 µL of anhydrous DMSO to achieve a 10 mM stock solution, which can

then be diluted to the desired concentration.[13] Store unused stock solution in single-use

aliquots at -20°C, protected from light and moisture.[5][14]

Prepare the Fluo-3, AM working solution: On the day of the experiment, thaw a stock solution

aliquot to room temperature.[14] Prepare a working solution with a final concentration of 2 to

20 µM Fluo-3, AM in HHBS or your buffer of choice.[14] For many cell lines, a final

concentration of 4-5 µM is recommended.[14]

To aid in the dispersion of the dye, first mix the Fluo-3, AM stock solution with an equal

volume of 20% Pluronic® F-127 solution before diluting it in the buffer. This will result in a

final Pluronic® F-127 concentration of about 0.04%.[3][14]

(Optional) To reduce the leakage of the de-esterified Fluo-3 from the cells, add probenecid

to the working solution at a final concentration of 1-2.5 mM.[3]

Cell Loading:

Remove the cell culture medium from the cells.

Wash the cells once with HHBS.

Add the Fluo-3, AM working solution to the cells, ensuring the entire surface is covered.

Incubate the cells for 30 to 60 minutes at 37°C.[14] Incubation at room temperature may

reduce dye compartmentalization into organelles.[5] The optimal time and temperature

should be determined empirically.[3]

Wash and De-esterification:

Remove the dye-loading solution.

Wash the cells two to three times with fresh, warm HHBS (containing probenecid if used

during loading) to remove any extracellular dye.[13]
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Add fresh HHBS and incubate for an additional 30 minutes to allow for complete de-

esterification of the Fluo-3, AM within the cells.[3]

Imaging: The cells are now ready for imaging on the confocal microscope.

Protocol 2: Confocal Microscopy Imaging of Fluo-3
General Considerations:

For live-cell imaging, it is crucial to minimize laser exposure to reduce phototoxicity and

photobleaching.[15]

Use an objective lens appropriate for your sample and the desired resolution. High numerical

aperture (NA) objectives are generally recommended for confocal microscopy.

Ensure that the microscope is properly aligned and calibrated.

Recommended Confocal Settings:
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Parameter Recommended Setting Rationale & Notes

Excitation Laser Argon Ion Laser

Provides the 488 nm line

required for efficient Fluo-3

excitation.[1][10]

Excitation Wavelength 488 nm

This is the standard laser line

that closely matches the

excitation spectrum of Ca²⁺-

bound Fluo-3.[1][2][6][7]

Laser Power 1-15% of maximum

Start with a low laser power

and increase only as needed

to obtain a sufficient signal-to-

noise ratio. For live cells, it is

advisable not to exceed 10-

15% to minimize phototoxicity.

[15]

Emission Detection Range 505 - 550 nm

This range effectively captures

the peak emission of Fluo-3 at

~525 nm while filtering out the

excitation laser line. A standard

FITC filter set is often suitable.

[1][2]

Pinhole Size 1.0 Airy Unit (AU)

This setting provides a good

balance between optical

sectioning (resolution) and

signal intensity.[16] The

pinhole can be slightly closed

(<1.0 AU) to increase

resolution at the cost of signal,

or opened (>1.0 AU) to

increase signal at the cost of

confocality.[16][17]

Detector Gain/Offset Adjust as needed Adjust the gain (voltage) of the

photomultiplier tube (PMT) to

achieve a good signal without
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saturating the detector. Use

the offset (black level) to set

the background to zero.

Scan Speed 400 Hz or higher

Faster scan speeds can

reduce photobleaching during

time-lapse imaging. However,

this may decrease the signal-

to-noise ratio.

Image Resolution 512x512 or 1024x1024 pixels

Higher resolution images will

take longer to acquire. For

dynamic events, a lower

resolution may be necessary to

increase the temporal

resolution. Consider the

Nyquist sampling criterion for

optimal resolution.[18]

Visualizations
Experimental Workflow
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Fluo-3 AM Loading and Imaging Workflow

Preparation

Cell Loading

Confocal Imaging

Prepare Fluo-3 AM
Stock Solution (in DMSO)

Prepare Working Solution
(Fluo-3 AM + Pluronic F-127 in Buffer)

Incubate Cells with
Working Solution
(30-60 min, 37°C)

Wash Cells to Remove
Excess Dye

Incubate for De-esterification
(30 min)

Set Up Confocal Microscope
(488 nm Laser, Emission 505-550 nm)

Acquire Baseline
Fluorescence

Apply Stimulus
(e.g., agonist, ionophore)

Acquire Time-Lapse Images of
Ca²⁺ Response

Click to download full resolution via product page

Caption: Workflow for cell loading with Fluo-3 AM and subsequent confocal imaging.
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Simplified Calcium Signaling Pathway
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Caption: A typical GPCR signaling pathway leading to intracellular calcium release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12381906#confocal-microscopy-settings-for-fluo-3-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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